N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE

Regioselectivity Directed ortho-Metalation Synthetic Intermediates

Researchers often face inconsistent regiochemical outcomes when functionalizing pyridine cores, leading to costly route re-optimization. This 2,6-disubstituted pyridine building block provides a defined substitution pattern with a pivaloylamino directing group for reliable directed ortho-metalation (DoM) at the adjacent position, enabling controlled introduction of electrophiles for complex pharmaceutical and agrochemical scaffolds. The pivaloyl group also serves as a removable amine protecting group, offering strategic flexibility in multi-step synthesis. Supplied with ≥98% purity and full analytical documentation, ensuring batch-to-batch consistency for medicinal chemistry programs.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 372948-82-8
Cat. No. B1336399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE
CAS372948-82-8
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC(=N1)C=O
InChIInChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)
InChIKeyDRJJATMNDDRQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE (CAS 372948-82-8) – Identity and Basic Characteristics


N-(6-Formylpyridin-2-yl)pivalamide (CAS 372948-82-8) is a heterocyclic building block with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . The compound is also known by synonyms such as N-(6-Formyl-2-pyridinyl)-2,2-dimethyl-propanamide and 2-pivaloylamino-6-formylpyridine . It is typically supplied as a solid with a purity of 95% or higher from specialty chemical vendors and is intended exclusively for research and development applications .

Procurement Rationale: Why Generic Substitution of N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE (CAS 372948-82-8) Is Not Advised


N-(6-Formylpyridin-2-yl)pivalamide is a specific regioisomer with a distinct 2,6-substitution pattern on the pyridine ring, featuring both a pivaloyl-protected amine and a reactive aldehyde group . In contrast, other pivaloylaminopyridine isomers (e.g., 2-, 3-, or 4-substituted) provide different regiospecific access points for subsequent functionalization, leading to distinct synthetic intermediates [1]. Furthermore, the pivaloyl group on the 2-position of this compound offers significantly different hydrolytic stability and steric bulk compared to an unprotected amine (e.g., 2-amino-6-formylpyridine), which directly impacts reaction selectivity and shelf-life [2]. Therefore, substituting this compound with a generic 'pivalamidopyridine' or 'aminopyridine aldehyde' without rigorous validation is likely to compromise the integrity of a multi-step synthetic route, particularly in the context of patented methodologies or established medicinal chemistry programs.

Quantitative Evidence Guide: Differentiating N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE (CAS 372948-82-8) from Analogs


Regiospecific Functionalization: 6-Formyl vs. Alternative Aldehyde Substitution Patterns

The position of the formyl group on the pyridine ring is critical for downstream reactivity. N-(6-Formylpyridin-2-yl)pivalamide possesses a formyl group at the 6-position, which is synthetically orthogonal to other regioisomers. While 2-, 3-, and 4-pivaloylaminopyridines can all be formylated via directed ortho-metalation, each yields a distinct regioisomer [1]. The 2,6-substitution pattern of the target compound offers unique steric and electronic properties compared to, for example, the 2,3- or 2,4- isomers, influencing subsequent cyclization or coupling reactions.

Regioselectivity Directed ortho-Metalation Synthetic Intermediates

Amine Protection Strategy: Pivalamide vs. Boc and Unprotected Amines

The pivalamide group provides a different steric and electronic environment compared to other common amine protecting groups like Boc (tert-butoxycarbonyl). The pivaloyl group offers greater hydrolytic stability than a Boc group under acidic conditions but can be more resistant to cleavage than a simple acetyl group. This stability is essential for reactions requiring harsh conditions or long-term storage. Furthermore, in the context of crystal engineering, the hydrogen bonding pattern of a pivalamide is distinct from that of a primary amine. For instance, 2-pivaloylamino-6-hydroxymethylpyridine forms self-complementary dimers, whereas the analogous 2-amino compound forms polymeric supramolecular assemblies [1].

Protecting Groups Hydrolytic Stability Solid-State Engineering

Analytical Quality Control: Supplier-Provided Purity and Characterization Data

Reputable vendors supply N-(6-Formylpyridin-2-yl)pivalamide with detailed analytical documentation, which is a critical differentiator for procurement. For example, Synblock offers the compound with a purity of NLT 98% and provides supporting documentation including NMR, HPLC, and LC-MS data . Bide Pharm supplies the compound with a standard purity of 95%+ and offers batch-specific quality control reports, including NMR, HPLC, and GC . This level of documentation ensures that the purchased material meets the specifications required for reproducible research, which may not be guaranteed by lower-cost, undocumented alternatives.

Quality Control Analytical Characterization Procurement

Verified Application Scenarios for N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE (CAS 372948-82-8) Based on Evidence


Building Block for Complex Heterocyclic Synthesis via Directed Metalation

As a 2,6-disubstituted pyridine with a pivaloylamino directing group, this compound is an ideal substrate for further regioselective functionalization at the 3- or 4-position via directed ortho-metalation (DoM) [1]. The pivaloyl group directs lithiation to the adjacent position, allowing for the introduction of a wide range of electrophiles. This provides a controlled, stepwise approach to highly decorated pyridine scaffolds that are common in pharmaceuticals and agrochemicals [1].

Synthesis of Supramolecular Building Blocks and Crystal Engineering Studies

The combination of a hydrogen bond-donating pivalamide and a hydrogen bond-accepting aldehyde makes this compound a potential precursor for designed supramolecular assemblies [2]. By converting the aldehyde into a hydroxymethyl group or using it in condensation reactions, researchers can create building blocks with predictable hydrogen-bonding motifs, as demonstrated with related pivalamidopyridine systems [2]. This application is particularly relevant in the field of crystal engineering and the development of functional materials.

Intermediate for Aminopyridine Carboxaldehyde Derivatives

The pivaloyl group serves as a protecting group that can be removed under specific conditions to reveal a free 2-aminopyridine-6-carboxaldehyde . This intermediate is a versatile synthon for constructing nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines, which are privileged scaffolds in drug discovery . The ability to deprotect the amine on demand offers a strategic advantage in complex synthetic planning.

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